molecular formula C12H10N4O2S B2999376 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 2034281-46-2

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B2999376
CAS No.: 2034281-46-2
M. Wt: 274.3
InChI Key: VJEJCUSRQRHJJT-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyrimidine ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a precursor such as a nitro compound.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the pyrimidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific biological pathways or diseases.

Industry

In industry, such compounds could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action for compounds like 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(furan-3-yl)-1,2,4-oxadiazole
  • 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-7-9(5-13-12(14-7)17-2)11-15-10(16-18-11)8-3-4-19-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEJCUSRQRHJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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